2',3'-Dihydroxyacetofenona

Descripción general

Descripción

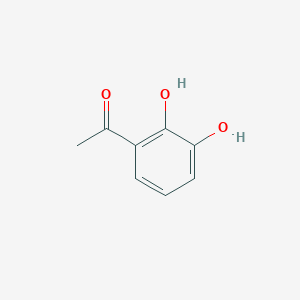

2', 3'-Dihydroxyacetophenone, also known as 3-acetylcatechol, belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2', 3'-Dihydroxyacetophenone exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2', 3'-dihydroxyacetophenone is primarily located in the cytoplasm.

Aplicaciones Científicas De Investigación

Efectos anticancerígenos

Se ha descubierto que la DHAP tiene efectos anticancerígenos, particularmente en las células de mieloma múltiple . Reduce la expresión de productos génicos oncogénicos como Bcl-xl, Bcl-2, Mcl-1, Survivin, Cyclin D1, IAP-1, Cyclin E, COX-2 y MMP-9, y aumenta la expresión de las proteínas Bax y p21 . Esto lleva a la inducción del arresto del ciclo celular en la fase G2 / M y la apoptosis en las células U266 .

Inducción de apoptosis

DHAP induce la apoptosis, caracterizada por la escisión de PARP y la activación de caspasa-3, caspasa-8 y caspasa-9 . Esto es consistente con sus efectos anticancerígenos.

Regulación de la vía de activación de MAPK

DHAP regula la vía de activación de MAPK, que se ha relacionado con la modulación de la angiogénesis, proliferación, metástasis e invasión de tumores . El tratamiento con DHAP induce una activación sostenida de JNK, ERK1 / 2 y p38 MAPKs .

Síntesis de flavonas

DHAP se utiliza en la síntesis de flavonas . Cuando se trata con 2 equivalentes de un cloruro de aroílo 4-sustituido en 99: 1 (p / p) acetona / agua utilizando tanto K2CO3 (8 equivalentes) como piridina (4 equivalentes) como bases, se obtienen varios derivados de flavona 4'-sustituidos (R = H, Me, Cl, F) .

Propiedades antiinflamatorias

Se ha descubierto que la DHAP posee cualidades antiinflamatorias . Esto lo hace potencialmente útil en el tratamiento de afecciones inflamatorias.

Cualidades neuroprotectoras

Se ha descubierto que la DHAP posee cualidades neuroprotectoras

Mecanismo De Acción

Target of Action

The primary target of 2’,3’-Dihydroxyacetophenone (DHAP) is Histone Deacetylase 1 (Hdac1) . Hdac1 is an enzyme that plays a crucial role in the regulation of gene expression. It removes acetyl groups from histones, leading to the condensation of chromatin and repression of gene transcription .

Mode of Action

DHAP interacts with Hdac1, leading to an increase in the protein stability of Hdac1 . This interaction results in a decrease in the acetylation level of P65, a subunit of the nuclear factor-kappa B (NF-κB) transcription factor . The inhibition of NF-κB activation is a key aspect of DHAP’s mode of action .

Biochemical Pathways

The primary biochemical pathway affected by DHAP is the NF-κB signaling pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Inhibition of this pathway by DHAP leads to a decrease in the production of pro-inflammatory factors such as interleukin-1β and interleukin-6 .

Result of Action

The interaction of DHAP with Hdac1 and the subsequent inhibition of the NF-κB signaling pathway result in a decrease in the production of pro-inflammatory factors . This leads to an alleviation of symptoms of the inflammatory response and prolongs the survival of cytokine storm animal models . In vitro experiments have shown that DHAP inhibits the proliferation of RAW264.7 cells in an inflammatory environment and suppresses the secretion of pro-inflammatory factors in these cells .

Análisis Bioquímico

Cellular Effects

Similar compounds have been found to possess anti-inflammatory, anti-anxiety, and neuroprotective qualities . It’s plausible that 2’,3’-Dihydroxyacetophenone may have similar effects on various types of cells and cellular processes, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of 2’,3’-Dihydroxyacetophenone in animal models. A related compound, 2’,5’-Dihydroxyacetophenone, has shown promising activity in inhibiting inflammatory storms in mice at doses of 25 mg/kg, 50 mg/kg, and 100 mg/kg .

Actividad Biológica

2',3'-Dihydroxyacetophenone, a derivative of acetophenone, has garnered significant attention in recent years due to its diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at the 2' and 3' positions of the aromatic ring, which plays a crucial role in its pharmacological properties. This article explores the biological activity of 2',3'-dihydroxyacetophenone, focusing on its antimicrobial, antitumor, and antioxidant activities, supported by various studies and data.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of 2',3'-dihydroxyacetophenone and its derivatives.

- Mechanism of Action : The compound exhibits antibacterial activity through the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

- Tested Strains : Research indicates efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of 2',3'-Dihydroxyacetophenone

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | 24 | |

| Staphylococcus aureus | 20 | |

| Escherichia coli | 18 |

Antitumor Activity

The antitumor properties of 2',3'-dihydroxyacetophenone have been investigated in various cancer cell lines.

- Cytotoxic Effects : Studies have reported that this compound exhibits cytotoxic effects on several tumor cell lines, with IC50 values indicating significant growth inhibition.

- Cell Lines Tested : Notable activity has been observed in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Table 2: Cytotoxicity of 2',3'-Dihydroxyacetophenone

Antioxidant Activity

The antioxidant capacity of 2',3'-dihydroxyacetophenone is another area of interest.

- Mechanism : The compound scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative stress.

- Comparative Studies : When compared to other antioxidants, it shows promising results in reducing oxidative damage.

Table 3: Antioxidant Activity Comparison

Case Studies

Several case studies have highlighted the therapeutic potential of 2',3'-dihydroxyacetophenone:

- Antimicrobial Efficacy Against Drug-resistant Strains : A study focused on the effectiveness of this compound against multidrug-resistant Pseudomonas aeruginosa, demonstrating substantial inhibition compared to standard antibiotics.

- Cytotoxicity in Cancer Treatment : Research involving human breast cancer cells showed that treatment with varying concentrations of 2',3'-dihydroxyacetophenone led to significant apoptosis, suggesting its potential as a chemotherapeutic agent.

Propiedades

IUPAC Name |

1-(2,3-dihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-5(9)6-3-2-4-7(10)8(6)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJLFBLJYFSKCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159147 | |

| Record name | 2',3'-Dihydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2',3'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13494-10-5 | |

| Record name | 2′,3′-Dihydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13494-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Dihydroxyacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013494105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dihydroxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3'-DIHYDROXYACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65328I5OQP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2',3'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

97 - 98 °C | |

| Record name | 2',3'-Dihydroxyacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029658 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.